![molecular formula C8H16O4 B14326586 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol CAS No. 102275-51-4](/img/structure/B14326586.png)
2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol is an organic compound with the molecular formula C8H16O4. It is characterized by the presence of a 1,3-dioxane ring, which is a six-membered ring containing two oxygen atoms. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol typically involves the reaction of 1,3-dioxane with ethylene oxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
1,3-Dioxane+Ethylene Oxide→this compound
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional steps such as purification and distillation to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products. The presence of the 1,3-dioxane ring and the ethoxy group allows it to participate in a range of chemical reactions, influencing its biological and chemical activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1,3-Dioxan-2-yl)ethanol
- 2-(2-(2-Methoxyethoxy)ethoxy)ethan-1-ol
- 2-[2-(Prop-2-ynyloxy)ethoxy]ethan-1-ol
Uniqueness
2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol is unique due to the combination of the 1,3-dioxane ring and the ethoxy group, which imparts specific chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound in scientific research and industrial processes.
Propriétés
Numéro CAS |
102275-51-4 |
|---|---|
Formule moléculaire |
C8H16O4 |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
2-[2-(1,3-dioxan-2-yl)ethoxy]ethanol |
InChI |
InChI=1S/C8H16O4/c9-3-7-10-6-2-8-11-4-1-5-12-8/h8-9H,1-7H2 |
Clé InChI |
RKUCCLOIZAEPAS-UHFFFAOYSA-N |
SMILES canonique |
C1COC(OC1)CCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


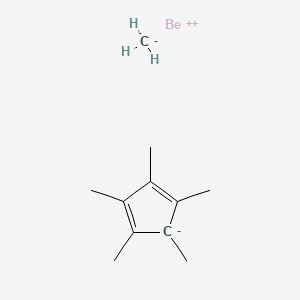
![1-[Di(methanesulfonyl)methanesulfonyl]-2,4-dimethoxybenzene](/img/structure/B14326517.png)
![2-[(E)-(6-Methoxy-1,3-benzothiazol-2-yl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14326522.png)
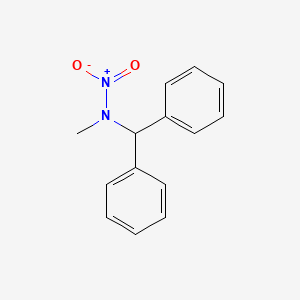
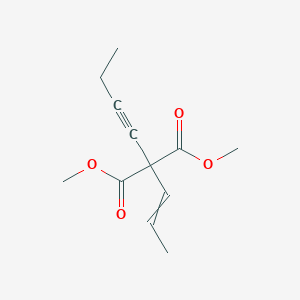
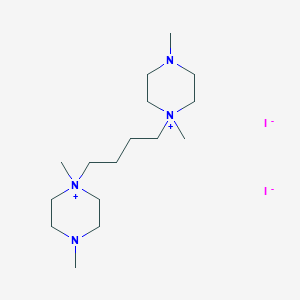
![4-Thiazolidinone, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B14326542.png)
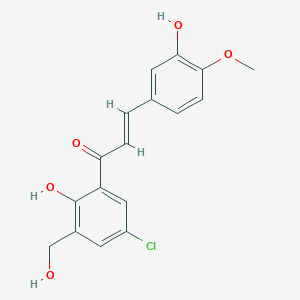

![1-(4-Chlorophenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B14326554.png)
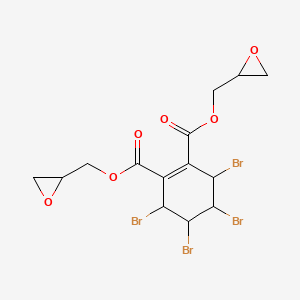
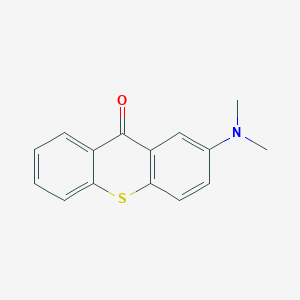
![N-Hydroxy-N-{[4-(2-methylpropyl)phenyl]methyl}acetamide](/img/structure/B14326572.png)

